An In-depth Technical Guide to Fmoc-Asp(OtBu)-OH: Chemical Properties and Structure
An In-depth Technical Guide to Fmoc-Asp(OtBu)-OH: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(OtBu)-OH, a key derivative of L-aspartic acid, is an indispensable building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the acid-labile tert-butyl (OtBu) ester on the side chain and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine, allows for precise, orthogonal control during the assembly of complex peptide sequences. This guide provides a comprehensive overview of its chemical properties, structure, and applications.
Chemical and Physical Properties
Fmoc-Asp(OtBu)-OH is a white to off-white crystalline powder.[1][2] It is stable under recommended storage conditions, typically at 2-8°C in a dry, well-ventilated place.[2] The key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | [3] |
| Synonyms | 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate, Fmoc-L-Asp(OtBu)-OH | [4][5] |
| CAS Number | 71989-14-5 | [1][4] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][3] |
| Molecular Weight | 411.45 g/mol | [1][4][6] |
| Melting Point | 148-150 °C (decomposes) | [1][7] |
| Boiling Point | 620.8 °C at 760 mmHg | [2][7] |
| Density | 1.251 - 1.3 g/cm³ | [2][7] |
| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Slightly soluble in water. | [1][4] |
| Appearance | White to off-white powder/solid | [1] |
| Storage Temperature | 2-8°C | [2] |
Chemical Structure
The structural integrity of Fmoc-Asp(OtBu)-OH is central to its function in peptide synthesis. The bulky Fmoc group effectively shields the α-amine from unwanted reactions, while the OtBu group prevents the side-chain carboxyl from participating in peptide bond formation.
| Identifier | String | References |
| SMILES | CC(C)(C)OC(=O)C--INVALID-LINK--C(O)=O | |
| InChI | 1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1 | [3] |
| InChI Key | FODJWPHPWBKDON-IBGZPJMESA-N |
Experimental Protocols and Methodologies
Fmoc-Asp(OtBu)-OH is a cornerstone of Fmoc-based solid-phase peptide synthesis. The following sections detail the key experimental steps involving this reagent.
Fmoc Group Deprotection
The removal of the Fmoc protecting group is a critical step that precedes the coupling of the next amino acid in the sequence. This is typically achieved under basic conditions.
Protocol:
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in a suitable solvent, commonly N,N-dimethylformamide (DMF).
-
Resin Treatment: Swell the peptide-resin in DMF.
-
Deprotection Reaction: Treat the resin with the 20% piperidine/DMF solution. The reaction is typically complete within 5-10 minutes at room temperature.
-
Washing: Thoroughly wash the resin with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
Peptide Coupling
Following Fmoc deprotection, the newly exposed N-terminal amine is coupled with the carboxyl group of the next Fmoc-protected amino acid, in this case, Fmoc-Asp(OtBu)-OH.
Protocol:
-
Activation: Activate the carboxylic acid of Fmoc-Asp(OtBu)-OH using a coupling reagent. Common activators include HBTU, HATU, or DIC/HOBt in a solvent like DMF or NMP.
-
Coupling Reaction: Add the activated Fmoc-Asp(OtBu)-OH solution to the deprotected peptide-resin. The reaction is typically allowed to proceed for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF to remove unreacted reagents and byproducts.
Side-Chain (OtBu) Deprotection and Cleavage
The final step in SPPS is the simultaneous deprotection of the side-chain protecting groups and cleavage of the peptide from the solid support. The tert-butyl ester of Fmoc-Asp(OtBu)-OH is labile to strong acids.[6]
Protocol:
-
Reagent Preparation: Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding it to cold diethyl ether.
-
Purification: Collect the crude peptide by centrifugation and purify it, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
Note: The tert-butyl cations generated during cleavage can lead to side reactions.[6][8] The inclusion of scavengers like water and TIS in the cleavage cocktail is crucial to mitigate these unwanted modifications.[8]
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of Fmoc-Asp(OtBu)-OH. The compound is stable under normal temperatures and pressures.[2] For long-term storage, it is recommended to keep the solid compound at 2-8°C in a dark, dry environment.[2] One of the primary degradation pathways for aspartic acid derivatives is the formation of aspartimide, a reaction that is accelerated under basic conditions.[9] Therefore, exposure to bases should be strictly avoided during storage. For solutions, storage at -20°C or -80°C is recommended to minimize degradation.[4]
Safety and Handling
Standard laboratory safety precautions should be observed when handling Fmoc-Asp(OtBu)-OH. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat.[10] Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, rinse thoroughly with water.[10] It is advisable to handle the compound in a well-ventilated area or under a chemical fume hood.[10]
References
- 1. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 2. FMOC-ASP-(OTBU)-OH CAS 71989-14-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. FMOC-ASP(OTBU)-OH | CAS#:71989-14-5 | Chemsrc [chemsrc.com]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
